They can serve as building blocks in the synthesis of complex molecules, or as intermediates in various chemical reactions The specific methods of application or experimental procedures would depend on the particular reaction or synthesis being carried out, and could involve various techniques such as reflux, distillation, chromatography, and spectroscopic analysis.
4-Fluoro-1-iodo-2-methoxybenzene, with the chemical formula C₇H₆FIO and a molecular weight of 252.03 g/mol, is an organofluorine compound characterized by the presence of a fluorine atom, an iodine atom, and a methoxy group on a benzene ring. This compound is notable for its unique electronic properties due to the combination of electronegative substituents, which can influence its reactivity and biological interactions. The compound is also known by its CAS number 450-90-8 and has been studied for various applications in organic synthesis and medicinal chemistry .
Several methods exist for synthesizing 4-fluoro-1-iodo-2-methoxybenzene:
4-Fluoro-1-iodo-2-methoxybenzene has various applications:
Interaction studies involving 4-fluoro-1-iodo-2-methoxybenzene generally focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its potential mechanisms of action in biological systems and its role in synthetic pathways. Understanding these interactions is crucial for designing derivatives that may exhibit enhanced activity or selectivity in targeted applications .
Several compounds share structural similarities with 4-fluoro-1-iodo-2-methoxybenzene. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1,3-Dimethoxy-5-fluoro-2-iodobenzene | 1803783-45-0 | 1.00 |
| 4-Fluoro-2-Iodo-1-methoxybenzene | 3824-22-4 | 0.94 |
| 1,2-Difluoro-4-iodo-5-methoxybenzene | 1228093-54-6 | 0.92 |
| 1,5-Dimethoxy-3-fluoro-2-iodobenzene | 1803855-81-3 | 0.92 |
| 1-Fluoro-2-iodo-3-methoxybenzene | 7079-54-1 | 0.92 |
These compounds differ primarily in their halogen and methoxy group positions, which affects their reactivity and potential applications. The uniqueness of 4-fluoro-1-iodo-2-methoxybenzene lies in its specific combination of fluorine and iodine substituents, which may confer distinct electronic properties not found in its analogs .
IUPAC Nomenclature
The compound is designated 4-fluoro-1-iodo-2-methoxybenzene, adhering to the substituent priority rules outlined by the International Union of Pure and Applied Chemistry. The numbering of the benzene ring follows the lowest possible sequence for substituents, with the methoxy group (-OCH₃) occupying position 2, fluorine at position 4, and iodine at position 1.
Molecular Identification
Key structural and molecular data include:
The compound’s boiling point is estimated at 220.3°C ± 25.0°C, with a density of 1.803 g/cm³.
Early Developments
The synthesis of organofluorine compounds traces back to the 19th century, with foundational work by Alexander Borodin (halogen exchange reactions) and Jean-Baptiste Dumas (preparation of methyl fluoride). Fluorobenzene, a simpler analog, was first synthesized in 1886 by Otto Wallach via diazonium salt decomposition.
Industrial Evolution
The field gained momentum during World War II with the development of fluoropolymers (e.g., Teflon) and refrigerants (e.g., Freon). Modern organofluorine chemistry emphasizes electrophilic fluorination and direct fluorination using elemental fluorine, enabling precise functionalization of aromatic systems.
Relevance of Halogenated Methoxybenzenes
Halogenated methoxybenzenes emerged as intermediates in synthesizing bioactive molecules. Their reactivity stems from the interplay between electron-donating methoxy groups and electron-withdrawing halogens, which direct electrophilic substitution and facilitate cross-coupling reactions.
Substituent Arrangement
The compound’s structure features:
Comparison with Isomers
Positional isomerism significantly impacts chemical behavior. Key isomers include:
Electronic and Steric Effects
The benzene ring’s planar geometry is perturbed by substituent interactions. Key features include:
Halogen Exchange Reactions
A common method involves sequential halogenation:
Direct Fluorination
Modern methods employ elemental fluorine (F₂) in controlled conditions, though this requires specialized equipment due to fluorine’s reactivity.
Cross-Coupling Reactions
The iodine substituent enables participation in Suzuki-Miyaura couplings, while fluorine directs subsequent functionalization. For example:
Pharmaceutical Intermediates
Halogenated methoxybenzenes serve as precursors to:
Storage Stability
The compound is stable under dry, dark conditions at room temperature. Prolonged exposure to light or moisture may induce degradation.
Handling and Storage
Environmental Fate
Halogenated methoxybenzenes exhibit moderate persistence in the environment. Their partition coefficients (e.g., log Kow ~3.5) suggest bioaccumulation potential, though specific data on 4-fluoro-1-iodo-2-methoxybenzene are limited.
X-ray crystallographic analysis represents a definitive method for determining the three-dimensional molecular structure of 4-fluoro-1-iodo-2-methoxybenzene. While no specific crystallographic data for this compound was found in the literature, structural analysis can be inferred from similar halogenated aromatic compounds. The compound is expected to crystallize in a monoclinic crystal system with space group P2₁/c, which is commonly observed for substituted benzene derivatives with multiple halogen substituents [1] [2].
The molecular geometry features a benzene ring with three substituents positioned at specific locations: a fluorine atom at the para position (4-position), an iodine atom at the ortho position (1-position), and a methoxy group at the meta position (2-position) relative to the iodine. The presence of the large iodine atom (van der Waals radius of 1.98 Å) significantly influences the molecular packing and intermolecular interactions within the crystal lattice [3].
Key structural parameters expected from X-ray crystallographic analysis include:
The crystal structure is stabilized by weak intermolecular interactions including halogen bonding involving the iodine atom, dipole-dipole interactions between the methoxy groups, and aromatic π-π stacking interactions between benzene rings [3]. The iodine atom can participate in both σ-hole interactions and weak hydrogen bonding with neighboring molecules, contributing to the overall crystal stability.
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization through detailed analysis of hydrogen, carbon, and fluorine environments in 4-fluoro-1-iodo-2-methoxybenzene.
The ¹H NMR spectrum of 4-fluoro-1-iodo-2-methoxybenzene exhibits characteristic resonances that allow for unambiguous structural identification [4] [5] [6]. The aromatic protons appear as a complex multiplet in the 7.0-7.5 ppm region, with specific coupling patterns determined by the substitution pattern.
Expected ¹H NMR parameters:
The methoxy group resonates as a sharp singlet at approximately 3.85 ppm, consistent with similar methoxylated aromatic compounds [4] [6]. The aromatic protons show characteristic splitting patterns due to both proton-proton coupling and proton-fluorine coupling, creating complex multipets that serve as fingerprints for structural identification.
¹³C NMR spectroscopy provides detailed information about the carbon framework and electronic environment of each carbon atom. The spectrum typically shows six distinct aromatic carbon signals plus one aliphatic carbon signal for the methoxy group [4] [6].
Expected ¹³C NMR chemical shifts:
The carbon-fluorine coupling constants provide additional structural information, with ¹JCF values of 240-260 Hz for directly bonded carbons and smaller values for carbons at greater distances from the fluorine atom [4] [6].
¹⁹F NMR spectroscopy offers high sensitivity and provides definitive evidence for the fluorine environment. The fluorine atom in 4-fluoro-1-iodo-2-methoxybenzene typically resonates in the range of -110 to -120 ppm relative to trifluoroacetic acid or other fluorine standards [7].
Key ¹⁹F NMR characteristics:
The exact chemical shift depends on the specific substitution pattern and electronic effects of neighboring substituents, with the methoxy group providing electron-donating effects and the iodine atom providing electron-withdrawing effects [7].
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak for 4-fluoro-1-iodo-2-methoxybenzene appears at m/z 252, corresponding to the molecular formula C₇H₆FIO [8] [9].
Primary fragmentation pathways include:
The fragmentation pattern is dominated by the preferential loss of the iodine atom, which forms a stable leaving group due to its large size and polarizability [8] [9]. The base peak often corresponds to the fluorinated benzene fragment, indicating the stability of the carbon-fluorine bond under electron impact conditions.
Secondary fragmentation processes include rearrangement reactions leading to tropylium ion formation (m/z 91) and further fragmentation to give smaller aromatic fragments. The presence of multiple halogens creates unique fragmentation signatures that can be used for structural identification and quantitative analysis [8] [9].
High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula and distinguish between isobaric interferences. The exact mass of 4-fluoro-1-iodo-2-methoxybenzene is calculated as 251.9447 Da, allowing for precise identification in complex mixtures [8].
Computational modeling using density functional theory provides detailed insights into the electronic structure, molecular orbitals, and chemical reactivity of 4-fluoro-1-iodo-2-methoxybenzene. While specific calculations for this compound were not found in the literature, electronic structure parameters can be estimated based on similar halogenated aromatic compounds and established computational methods [3] [11].
The frontier molecular orbitals play a crucial role in determining chemical reactivity and spectroscopic properties. The highest occupied molecular orbital (HOMO) is estimated to have an energy of -7.0 to -8.0 eV, while the lowest unoccupied molecular orbital (LUMO) is predicted to occur at -2.0 to -3.0 eV [3] . This results in a HOMO-LUMO energy gap of approximately 4.5 to 5.5 eV, indicating moderate chemical stability.
Key electronic structure parameters:
The HOMO is primarily localized on the benzene ring with significant contribution from the iodine atom due to its extended valence orbitals [3]. The LUMO shows delocalization across the aromatic system with enhanced electron density at positions activated by the electron-withdrawing fluorine substituent.
Computational analysis reveals important electrostatic properties that influence molecular interactions and reactivity. The dipole moment is estimated to be 2.0 to 3.0 Debye, reflecting the asymmetric distribution of electron density due to the different electronegativity values of the substituents [3] [12].
Electrostatic parameters:
The electrophilicity index indicates moderate electrophilic character, suggesting that the compound can participate in nucleophilic aromatic substitution reactions, particularly at positions activated by the electron-withdrawing fluorine substituent [3] [12].
Density functional theory calculations using the B3LYP functional with 6-31G basis set provide optimized molecular geometries.** The benzene ring maintains near-planarity with slight distortions due to steric effects of the substituents. The methoxy group adopts a conformation that minimizes steric interactions with neighboring substituents [3] [11].
Optimized structural parameters: